
magnesium;trimethyl(pent-2-enyl)silane;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;trimethyl(pent-2-enyl)silane;bromide is an organosilicon compound with the molecular formula C8H17BrMgSi. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the field of organometallic chemistry due to its reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;trimethyl(pent-2-enyl)silane;bromide can be synthesized through the reaction of trimethyl(pent-2-enyl)silane with magnesium in the presence of a brominating agent. The reaction typically takes place in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes rigorous purification steps to ensure the removal of any impurities that could affect the reactivity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;trimethyl(pent-2-enyl)silane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Aplicaciones Científicas De Investigación
Magnesium;trimethyl(pent-2-enyl)silane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Acts as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which magnesium;trimethyl(pent-2-enyl)silane;bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;trimethyl(prop-2-enyl)silane;bromide
- Magnesium;methanidyl(trimethyl)silane;bromide
Uniqueness
Magnesium;trimethyl(pent-2-enyl)silane;bromide is unique due to its specific reactivity profile and the stability of the pent-2-enyl group. This makes it particularly useful in reactions where controlled addition to carbonyl compounds is required .
Propiedades
Número CAS |
662112-23-4 |
|---|---|
Fórmula molecular |
C8H17BrMgSi |
Peso molecular |
245.51 g/mol |
Nombre IUPAC |
magnesium;trimethyl(pent-2-enyl)silane;bromide |
InChI |
InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h6-7H,1,5,8H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FQUIMKJAOCFDCV-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)CC=CC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



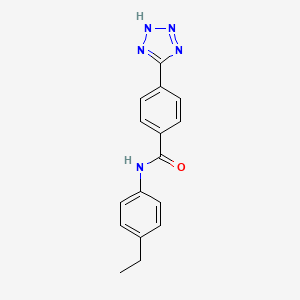

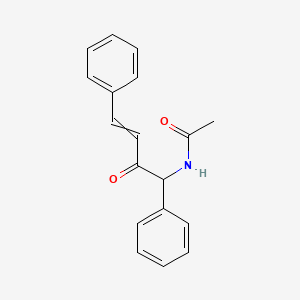
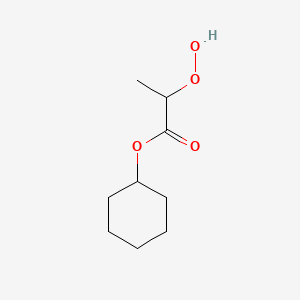
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)

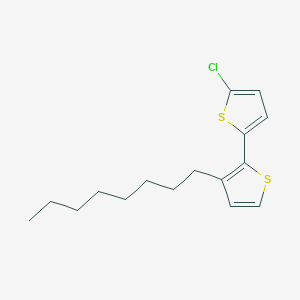

![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
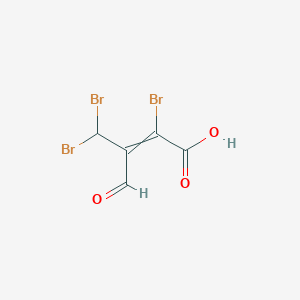
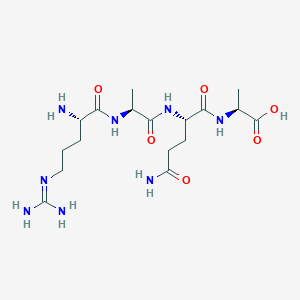

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
